1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a trifluoromethyl ketone group at the 2nd position.
Preparation Methods
The synthesis of 1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone can be achieved through various synthetic routes. One common method involves the bromination of pyrimidine derivatives followed by the introduction of the trifluoromethyl ketone group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dimethyl sulfoxide (DMSO). The reaction conditions often involve heating the mixture to facilitate the bromination process .
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps, ensuring high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The trifluoromethyl ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols. Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming various aryl and alkynyl derivatives.
Scientific Research Applications
1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of kinase inhibitors and other therapeutic targets.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and trifluoromethyl ketone groups contribute to its binding affinity and specificity. For example, the compound can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .
Comparison with Similar Compounds
1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone can be compared with other pyrimidine derivatives, such as:
1-(5-Bromopyrimidin-4-yl)ethanone: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Pyrimidopyrimidines: These compounds have fused pyrimidine rings and exhibit varied biological activities, including antiproliferative and anti-inflammatory effects.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds contain a pyrrole ring fused to the pyrimidine ring and have shown promising anticancer activity.
The uniqueness of this compound lies in its trifluoromethyl ketone group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(5-bromopyrimidin-4-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3N2O/c7-3-1-11-2-12-4(3)5(13)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIRKFCZDQGXSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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